Neurotensin (1-6)
描述
Contextualization within the Endogenous Neurotensin (B549771) System
The endogenous neurotensin system involves the synthesis of neurotensin from a larger precursor protein, proneurotensin/neuromedin N. wikipedia.orgsigmaaldrich.com This precursor is processed by prohormone convertases, yielding the mature neurotensin peptide (NT(1-13)) and neuromedin N, a related hexapeptide. frontiersin.orgsigmaaldrich.com Neurotensin (1-13) itself undergoes further enzymatic cleavage, generating various fragments, including N-terminal fragments like neurotensin (1-6), neurotensin (1-8), and neurotensin (1-11), and C-terminal fragments such as neurotensin (8-13). acs.orgnih.govnih.gov
While the C-terminal fragment, neurotensin (8-13), is widely recognized as the minimal sequence retaining full biological activity of the parent peptide, particularly its high affinity binding to the NTS1 receptor, N-terminal fragments are also present endogenously. nih.govfrontiersin.orgproteopedia.orgnih.gov Studies have shown that much of the circulating neurotensin immunoreactivity in the periphery consists of N-terminal fragments, which are generally more stable in plasma compared to C-terminal fragments. nih.govnih.gov This suggests that while N-terminal fragments like neurotensin (1-6) may lack the primary receptor-activating domain found in the C-terminus, they could have other physiological roles or modulate the activity of the full-length peptide or C-terminal fragments.
Historical Perspectives on Neurotensin Fragment Research
Early research into neurotensin following its discovery focused on identifying the active core of the peptide responsible for its observed biological effects, such as smooth muscle contraction and hypotension. nih.gov These structure-activity relationship (SAR) studies quickly established that the C-terminal portion of neurotensin, particularly the NT(8-13) sequence, was crucial for mediating the primary biological activities through interaction with neurotensin receptors. frontiersin.orgproteopedia.orgnih.gov
Despite the focus on the C-terminus, the presence of N-terminal fragments in biological samples was noted. nih.gov Historically, N-terminal fragments were often considered inactive metabolites due to their inability to potently activate the classical neurotensin receptors (NTS1 and NTS2) which primarily bind the C-terminal region. nih.govnih.gov However, their consistent presence and relative stability in circulation prompted questions about their potential, albeit perhaps different, biological significance. Research began to explore whether these fragments might have independent activities or play a role in the processing or function of the full-length peptide.
Current Research Significance of N-terminal Neurotensin Fragments
Current research acknowledges the complexity of the neurotensin system, recognizing that N-terminal fragments, including neurotensin (1-6), are not merely inert breakdown products. While the C-terminal fragment NT(8-13) remains the primary focus for studies related to NTS1 and NTS2 receptor activation, N-terminal fragments like neurotensin (1-11) have been shown to exhibit biological activity, such as inhibiting cortisol secretion in human adrenocortical cells, potentially via a receptor distinct from the classical neurotensin receptors. researchgate.netresearchgate.net
The relative stability of N-terminal fragments in plasma compared to the rapidly degraded C-terminal fragments also contributes to their significance. nih.govnih.gov Their longer half-lives suggest they could exert sustained effects or serve as biomarkers for neurotensin system activity. nih.govencyclopedia.pub Furthermore, studies investigating the interaction of neurotensin fragments with the NTS3 receptor (Sortilin) have indicated that the N-terminus of neurotensin, although not binding strongly on its own, can enhance the binding affinity of the full-length peptide to this receptor. researchgate.net This suggests a potential modulatory role for N-terminal fragments.
Research on neurotensin (1-6) specifically, within the broader context of N-terminal fragments, continues to explore its potential biological activities and its precise role in the complex interplay of peptides derived from the proneurotensin/neuromedin N precursor. Investigations utilizing techniques such as mass spectrometry and chromatography are crucial for identifying and quantifying these fragments in biological matrices, while in vitro and in vivo studies are necessary to determine their functional consequences.
Data regarding the specific biological activities directly attributable solely to neurotensin (1-6) are less extensive compared to the C-terminal fragments or the full-length peptide. However, its identification as an endogenous fragment necessitates further research to understand its contribution to neurobiological and peripheral processes modulated by the neurotensin system.
Here is a summary of some properties and findings related to neurotensin (1-6) and other neurotensin fragments:
| Compound Name | Sequence | PubChem CID (Neurotensin) | Key Characteristics / Findings | Source(s) |
| Neurotensin (1-13) | pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu | 25077406 nih.govnih.gov | Full-length peptide, acts as neurotransmitter/hormone, diverse central and peripheral functions, binds to NTS1, NTS2, NTS3 receptors. nih.govfrontiersin.orgguidetopharmacology.orgfrontiersin.orgnih.govwikipedia.orgmdpi.comsigmaaldrich.complos.orgsigmaaldrich.comencyclopedia.pubgenscript.compnas.orgoncotarget.comoup.comacs.orgresearchgate.netplos.orgmdpi.comsigmaaldrich.comacs.org | Multiple |
| Neurotensin (1-6) | pGlu-Leu-Tyr-Glu-Asn-Lys | Not specifically listed for (1-6) | N-terminal fragment, present endogenously, subject of structural studies. acs.orgcymitquimica.com | acs.orgcymitquimica.com |
| Neurotensin (1-8) | pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg | Not specifically listed for (1-8) | N-terminal fragment, identified as a major circulating metabolite of NT(1-13). acs.orgnih.gov | acs.orgnih.gov |
| Neurotensin (1-11) | pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr | Not specifically listed for (1-11) | N-terminal fragment, shown to inhibit cortisol secretion, potentially via a non-classical receptor. acs.orgnih.govresearchgate.netresearchgate.net | acs.orgnih.govresearchgate.netresearchgate.net |
| Neurotensin (8-13) | Arg-Arg-Pro-Tyr-Ile-Leu | 5311318 arxiv.org | C-terminal fragment, considered the minimum sequence for full biological activity of NT(1-13), high affinity for NTS1 receptor. nih.govfrontiersin.orgproteopedia.orgnih.govmdpi.comarxiv.orgcore.ac.uk | Multiple |
| Neuromedin N | Lys-Ile-Pro-Tyr-Ile-Leu | 5311317 | Related hexapeptide derived from the same precursor, interacts with neurotensin receptors. guidetopharmacology.orgwikipedia.orgsigmaaldrich.comsigmaaldrich.com | guidetopharmacology.orgwikipedia.orgsigmaaldrich.comsigmaaldrich.com |
The study of N-terminal fragments like neurotensin (1-6) is an active area within peptidomics, aiming to understand their generation, metabolism, distribution, and potential physiological roles, contributing to a more complete picture of the complex neurotensin system.
属性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N8O12/c1-18(2)15-24(41-30(49)21-10-12-28(46)38-21)32(51)42-25(16-19-6-8-20(44)9-7-19)33(52)39-22(11-13-29(47)48)31(50)43-26(17-27(37)45)34(53)40-23(35(54)55)5-3-4-14-36/h6-9,18,21-26,44H,3-5,10-17,36H2,1-2H3,(H2,37,45)(H,38,46)(H,39,52)(H,40,53)(H,41,49)(H,42,51)(H,43,50)(H,47,48)(H,54,55)/t21-,22-,23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSIBBLIIBINON-FRSCJGFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]2CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52N8O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901007705 | |
| Record name | N~2~-[5-(2-Carboxyethyl)-1,4,7,10,13-pentahydroxy-13-(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)-2-(2-hydroxy-2-iminoethyl)-8-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12-tetraazatrideca-3,6,9,12-tetraen-1-ylidene]lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901007705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87620-09-5 | |
| Record name | Neurotensin (1-6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087620095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-[5-(2-Carboxyethyl)-1,4,7,10,13-pentahydroxy-13-(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)-2-(2-hydroxy-2-iminoethyl)-8-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12-tetraazatrideca-3,6,9,12-tetraen-1-ylidene]lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901007705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Biogenesis and Post Translational Processing of Neurotensin 1 6
Biosynthesis of the Pro-Neurotensin/Neuromedin N Precursor
The proneurotensin/neuromedin N precursor is a polypeptide chain that contains the sequences for both neurotensin (B549771) and neuromedin N, as well as other potential peptide fragments. wikipedia.orgresearchgate.net
Gene Expression and Regulation of Pro-Neurotensin mRNA
The proneurotensin/neuromedin N precursor is encoded by the NTS gene. wikipedia.orgguidetopharmacology.orguniprot.org Gene expression of NTS is regulated by various hormonal and intracellular signaling pathways. wikipedia.org For example, in human SK-N-SH neuroblastoma cell cultures and in mice, estrogen has been shown to enhance neurotensin transcription through the activation of cyclic AMP (cAMP) signaling pathways. wikipedia.org Estrogen increases cAMP levels and promotes the phosphorylation of cAMP response element-binding protein (CREB), which is a precursor event to neurotensin gene activation. wikipedia.org This effect is dependent on the cAMP/PKA signaling axis. wikipedia.org
The NTS gene expression can also be regulated by the Ras signaling pathway, particularly in gut-derived cell lines. jci.org Studies in human colon cancer cells have shown that stable transfection of Ha-ras can lead to high levels of human NT/N gene expression, regulated at the transcriptional level. jci.org A proximal AP-1/CRE motif in the NT/N flanking sequence is crucial for this Ras-mediated activation. jci.org
Furthermore, luteinizing hormone (LH) and human chorionic gonadotropin (hCG) have been shown to induce NTS expression, mediated by the protein kinase A (PKA), p38 mitogen-activated protein kinase (p38MAPK), and epidermal-like growth factor (EGF) receptor signaling pathways. nih.gov
Transcriptional and Translational Control Mechanisms
Transcriptional regulation of the NTS gene involves the interaction of various transcription factors with cis-regulatory elements in the gene's promoter region. The AP-1 site and the closely related cAMP response element (CRE) are important for transcriptional activation through pathways involving c-Jun and ATF proteins, which can heterodimerize and target specific promoters. oup.com Glucocorticoids and adenylate cyclase activators can also synergistically control NT/N gene expression. oup.com
Translational control mechanisms, while not as extensively detailed in the provided information specifically for Neurotensin (1-6) formation, would involve the cellular machinery responsible for synthesizing the proneurotensin/neuromedin N polypeptide from the mature mRNA transcript.
Endoproteolytic Cleavage Pathways Yielding Neurotensin (1-6)
The proneurotensin/neuromedin N precursor undergoes endoproteolytic cleavage at specific sites to generate the various active peptides, including neurotensin and neuromedin N. researchgate.netwikipedia.orgnih.govnih.gov While the primary focus is often on the generation of the full-length neurotensin (1-13) and neuromedin N, the N-terminal fragment Neurotensin (1-6) is also a product of this processing.
Role of Prohormone Convertases in N-terminal Fragment Generation
While the provided information primarily discusses the generation of neurotensin (1-13) and neuromedin N, the endoproteolytic cleavage events that release these peptides from the precursor would also necessarily generate the N-terminal fragments, including Neurotensin (1-6). The specific convertases responsible for the cleavage event that directly yields Neurotensin (1-6) from a larger N-terminal fragment or the full precursor require further detailed investigation beyond the scope of the provided search results, which focus more on the generation of NT (1-13) and NN.
Specificity of Cleavage Sites for N-terminal Fragment Formation
The proneurotensin/neuromedin N precursor contains multiple Lys-Arg dibasic sites. wikipedia.orgnih.govnih.gov The differential processing of these sites by various prohormone convertases in different tissues leads to the generation of diverse peptide products. nih.govnih.gov The three C-terminal Lys-Arg sites are differentially processed, while a middle dibasic site is less frequently cleaved. nih.govnih.gov
The precise cleavage events that result in the formation of Neurotensin (1-6) would involve specific endoproteolytic cuts at defined basic residues within the N-terminal region of the precursor, upstream of the neurotensin sequence (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu). wikipedia.orgsigmaaldrich.com The specificity of these cleavage sites is determined by the recognition motifs of the involved prohormone convertases.
Subcellular Localization of Neurotensin (1-6) Synthesis and Storage
The synthesis of the proneurotensin/neuromedin N precursor begins in the endoplasmic reticulum, followed by transport through the Golgi apparatus where processing by prohormone convertases initiates. embopress.org Neuropeptides, including neurotensin, are then stored in large granular dense-cored vesicles (LGVs) within the neuron terminals. nih.govresearchgate.net These vesicles serve as the storage sites for the processed peptides before their release. nih.govresearchgate.net
While the provided information confirms the storage of neurotensin (1-13) in dense-core vesicles, it can be inferred that the N-terminal fragments, including Neurotensin (1-6), generated during the processing within the secretory pathway (ER, Golgi, and vesicles) would also be present in these vesicles, awaiting release. nih.govembopress.orgresearchgate.net The subcellular localization of the synthesis and storage of Neurotensin (1-6) is therefore tied to the general pathway of neuropeptide biosynthesis and packaging.
Enzymatic Degradation and Metabolic Fate of Neurotensin 1 6
Identification of Peptidases Involved in Neurotensin (B549771) (1-6) Hydrolysis
Several peptidases contribute to the hydrolysis of neurotensin and its fragments. These enzymes exhibit varying degrees of specificity and are localized in different cellular compartments and tissues.
Contribution of Angiotensin-Converting Enzyme (ACE)
Angiotensin-Converting Enzyme (ACE), a peptidyl dipeptidase, is known to cleave various peptides, including neurotensin. Neurotensin is cleaved and degraded by ACE genecards.org. While ACE's primary role is the conversion of angiotensin I to angiotensin II, it also inactivates other peptide hormones genecards.org. Some studies indicate ACE's involvement in neurotensin metabolism, although its contribution relative to other peptidases might vary depending on the tissue or context genecards.org.
Role of Neprilysin (Neutral Endopeptidase 24.11)
Neprilysin (NEP), also known as Neutral Endopeptidase 24.11 (EC 3.4.24.11), is a key metalloendopeptidase involved in the degradation of numerous peptide hormones and neuropeptides, including neurotensin genecards.orgnih.govpharmakb.comuniprot.org. Neprilysin catalyzes the cleavage of neurotensin peptides nih.govuniprot.orguniprot.org. It is a ubiquitous transmembrane and circulating protease genecards.org. NEP is mostly present at the cell surface uniprot.org. Inhibition of endopeptidase 24.11 (enkephalinase) by phosphoramidon (B1677721) can prevent neurotensin enzymatic degradation uniprot.org.
Endopeptidase 24.15 and Endopeptidase 24.16 Activities
Endopeptidase 24.15 (EC 3.4.24.15), also known as Thimet Oligopeptidase 1, and Endopeptidase 24.16 (EC 3.4.24.16), also known as Neurolysin, are metalloendopeptidases that contribute to neurotensin degradation pharmakb.comwikipedia.orgencyclopedia.pubuni.lu. These enzymes have shown cleaving activity on neurotensin encyclopedia.pub. Studies in cultivated rat cortical astrocytes demonstrated that endopeptidases 24.16 and 24.15 are responsible for the degradation of neurotensin, among other neuropeptides, in this cell type encyclopedia.pub. Neurotensin was cleaved by astrocytes at the Pro10-Tyr11 and Arg8-Arg9 bonds, cleavage sites previously found with purified endopeptidases 24.16 or 24.15 from rat brain encyclopedia.pub.
Involvement of Endothelin-Converting Enzyme-1 (ECE-1)
Endothelin-Converting Enzyme-1 (ECE-1, EC 3.4.24.18) is a zinc metalloendopeptidase related to NEP uniprot.orgt3db.ca. ECE-1 is expressed at the cell surface and in endosomes uniprot.org. ECE-1 degrades neurotensin uniprot.orgt3db.cagenecards.orgresearchgate.net. Research has shown that endosomal ECE-1 degrades neurotensin from the neurotensin-neurotensin receptor 1 complex in acidified endosomes, and its activity is crucial for receptor recycling researchgate.netnih.gov. ECE-1 can hydrolyze peptides like neurotensin at an acidic pH similar to that of endosomes uniprot.orgt3db.ca.
Other Putative Enzymes
While ACE, Neprilysin, Endopeptidase 24.15, Endopeptidase 24.16, and ECE-1 are significantly implicated in neurotensin metabolism, other peptidases may also contribute to the degradation of neurotensin (1-6) and other fragments. The complex nature of peptide metabolism suggests the potential involvement of additional, less characterized enzymes or pathways.
In Vitro and In Vivo Degradation Kinetics of Neurotensin (1-6)
The biological activity of neurotensin peptides is significantly limited by their rapid enzymatic degradation in vivo pharmakb.comuni.lu. The C-terminal fragment NT(8-13), which is biologically equi-active to full-length neurotensin, has an extremely short biological half-life, reported to be less than 2 minutes after intravenous infusion, due to rapid in vivo proteolysis by several peptidases pharmakb.comuni.lu.
While specific in vitro and in vivo degradation kinetics for Neurotensin (1-6) were not extensively detailed in the reviewed literature, studies on related neurotensin peptides provide context. Native neurotensin itself is rapidly degraded, being practically absent after 24 hours in some test samples uniprot.org. The rapid degradation of neurotensin peptides highlights the significant enzymatic activity targeting these compounds in biological systems pharmakb.comuni.luuniprot.org.
The degradation of neurotensin is a complex process involving multiple enzymes acting at different cleavage sites pharmakb.comencyclopedia.pubuni.lu. For NT(8-13), major enzymatic cleavage sites include the Arg8-Arg9, Pro10-Tyr11, and Tyr11-Ile12 bonds pharmakb.comuni.lu. While the specific cleavage sites for NT(1-6) were not explicitly detailed, its nature as an N-terminal fragment suggests it would be subject to the activity of aminopeptidases in addition to endopeptidases.
Influence of Amino Acid Sequence on Proteolytic Stability of Neurotensin (1-6)
The amino acid sequence of a peptide significantly influences its susceptibility to proteolytic degradation. The specific sequence of Neurotensin (1-6) is pGlu-Leu-Tyr-Glu-Asn-Lys. The presence of certain amino acids and the nature of the peptide bonds can make a peptide more or less resistant to enzymatic cleavage.
Studies on neurotensin and its fragments have shown that modifications to the amino acid sequence can dramatically alter proteolytic stability. For instance, the C-terminal fragment Neurotensin (8-13) is rapidly degraded in vivo, with major cleavage sites identified at the Arg⁸-Arg⁹, Pro¹⁰-Tyr¹¹, and Tyr¹¹-Ile¹² bonds nih.gov. Modifications such as N-methylation, replacement of specific amino acids with unnatural counterparts (e.g., Ile¹² by tert-butylglycine¹² (Tle¹²)), or incorporation of reduced peptide bonds have been shown to increase the metabolic stability of Neurotensin (8-13) analogs in plasma nih.govfrontiersin.org.
While direct studies focusing solely on sequence modifications of Neurotensin (1-6) and their impact on its stability are limited in the provided search results, the general principles of peptide chemistry apply. The N-terminal pyroglutamic acid (pGlu) residue at the beginning of Neurotensin (1-6) offers some protection against degradation by aminopeptidases that target the N-terminus. However, the internal peptide bonds are still vulnerable to endopeptidases. The specific sequence of amino acids (Leu-Tyr-Glu-Asn-Lys) and the types of bonds between them will dictate which peptidases can cleave the fragment and at what rate.
Research on other neurotensin fragments provides insight. For example, modifications in Neurotensin (8-13) analogs, such as replacing Arg⁹ with Dab⁹ or Ile¹² with Tle¹², impacted their stability, although a single Arg⁹/Dab⁹ replacement did not significantly improve stability in mouse blood mdpi.com. Combining modifications, such as a reduced amine bond with unnatural amino acids like TMSAla¹³ or Sip¹⁰, significantly enhanced the proteolytic stability of Neurotensin (8-13) analogs frontiersin.org. These findings underscore that the cumulative effect of specific amino acid substitutions and backbone modifications is crucial for improving peptide stability.
Based on these observations, it can be inferred that modifications within the pGlu-Leu-Tyr-Glu-Asn-Lys sequence of Neurotensin (1-6), such as incorporating D-amino acids, unnatural amino acids, or modified peptide bonds, would likely influence its resistance to degradation by peptidases. The specific site and nature of the modification would determine the extent of the impact on stability.
Impact of Degradation on Bioavailability and Half-Life of Neurotensin (1-6)
The rapid enzymatic degradation of peptides is a primary factor limiting their bioavailability and half-life in biological systems. Bioavailability refers to the fraction of an administered dose of a substance that reaches the systemic circulation unchanged. Half-life is the time it takes for the concentration of the substance in the body to be reduced by half.
Neurotensin itself has a very short half-life in circulation, reported to be only 30 seconds in rodents and 2-6 minutes in the periphery in humans oup.comnih.gov. This rapid clearance is primarily due to degradation by peptidases in the plasma and tissues nih.govnih.gov.
As a fragment of neurotensin, Neurotensin (1-6) is also subject to degradation, which would similarly impact its bioavailability and half-life. If Neurotensin (1-6) were to have a biological function, its rapid breakdown would mean that only a small amount of the intact peptide would reach target sites, and its effects would be transient.
Studies on neurotensin analogs highlight the direct link between degradation and half-life. Analogs designed with increased resistance to enzymatic cleavage demonstrate significantly longer half-lives in plasma nih.govfrontiersin.orgarxiv.org. For example, stable Neurotensin (8-13) analogs with modifications like N-methylation and Ile¹²/Tle¹² exchange showed half-lives exceeding 48 hours in human plasma, a substantial increase compared to the native fragment nih.gov. Another analog with a reduced amine bond and unnatural amino acids exhibited half-lives exceeding 20 hours frontiersin.org.
The degradation of Neurotensin (1-6) would reduce its systemic concentration over time, thereby limiting its exposure to potential receptors or target molecules. This rapid clearance contributes to a short half-life, necessitating continuous production or administration to maintain a sustained presence.
While specific half-life values for Neurotensin (1-6) were not explicitly found in the provided search results, the general principles of peptide pharmacokinetics and the data on the rapid degradation of related neurotensin fragments indicate that Neurotensin (1-6) would likely have a short half-life in biological fluids due to enzymatic breakdown. This rapid degradation is a major challenge for the potential therapeutic use of peptide fragments and underscores the importance of developing metabolically stable analogs if a sustained biological effect is desired.
The impact of degradation on bioavailability is also significant. If Neurotensin (1-6) were administered exogenously, a large portion of the dose would be degraded before it could reach the systemic circulation and distribute to target tissues. This is a common issue with peptide drugs and is often addressed through modifications to enhance stability or alternative routes of administration that bypass rapid enzymatic activity.
Receptor Interaction Profiles and Signaling Modulations by Neurotensin 1 6
Potential Modulatory Effects on Neurotensin (B549771) Receptor-Mediated Signaling
The signaling effects of Neurotensin are initiated by the binding of its C-terminal domain to its receptors, which then triggers a cascade of intracellular events. Given the negligible binding affinity of Neurotensin (1-6) for these receptors, it is not expected to directly initiate these signaling pathways.
There is a well-documented and extensive interaction between the neurotensin and dopamine (B1211576) systems in the central nervous system. cdnsciencepub.comfrontiersin.org Full-length Neurotensin acts as a potent modulator of dopaminergic neurotransmission, an effect mediated predominantly through NTS1 receptors that are co-localized on dopamine neurons in regions like the ventral tegmental area (VTA) and substantia nigra. frontiersin.orgmdpi.com Neurotensin can increase the firing rate of dopaminergic neurons and modulate dopamine release. cdnsciencepub.com It also interacts with D2 dopamine receptors, reducing their affinity for agonists. cdnsciencepub.comfrontiersin.org
These modulatory actions are dependent on the activation of NTS1 receptors by the C-terminal portion of Neurotensin. frontiersin.orgnih.gov Since Neurotensin (1-6) lacks the C-terminal sequence necessary for NTS1 binding and activation, there is no direct evidence to support a role for this fragment in the crosstalk with dopaminergic or other neurotransmitter systems. Any potential influence would have to be indirect, a possibility that has not been substantiated by current research.
Activation of the NTS1 receptor by full-length Neurotensin leads to the engagement of multiple intracellular signaling cascades that are crucial for cellular processes like proliferation, migration, and inflammation. nih.govnih.gov Key pathways activated by Neurotensin include:
Mitogen-Activated Protein Kinase (MAPK) Pathway : Neurotensin stimulation leads to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), as well as p38 and JNK, which are involved in cell growth and inflammatory responses. nih.govresearchgate.netresearchgate.net
Phosphatidylinositol 3-Kinase (PI3K) Pathway : The NTS1 receptor can activate the PI3K/Akt pathway, which plays a critical role in cell survival and proliferation. nih.govresearchgate.net
Nuclear Factor-kappa B (NF-κB) Pathway : Neurotensin can induce the activation of the NF-κB signaling pathway, a key regulator of inflammatory gene expression. nih.govresearchgate.net
These signaling events are a direct consequence of receptor engagement by the active C-terminal domain of Neurotensin. As Neurotensin (1-6) does not effectively bind to or activate these receptors, it is not considered a direct trigger for these intracellular signaling cascades.
| Signaling Pathway | Effect of Full-Length Neurotensin (via NTS1) | Known Direct Effect of Neurotensin (1-6) | Reference |
|---|---|---|---|
| MAPK (ERK, p38, JNK) | Activation / Phosphorylation | None reported | nih.govresearchgate.net |
| PI3K/Akt | Activation / Phosphorylation | None reported | nih.govresearchgate.net |
| NF-κB | Activation / Nuclear Translocation of p65 | None reported | nih.govresearchgate.net |
Analytical Methodologies for Detection, Quantification, and Structural Analysis of Neurotensin 1 6
Chromatographic Techniques for Separation and Identification
Chromatography is a cornerstone for the analysis of neuropeptides like Neurotensin (B549771) (1-6) from complex biological matrices. By separating the target analyte from other components, it allows for accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (EC) is a powerful method for the simultaneous determination of neurotensin (NT) and its fragments, including NT(1-6). nih.gov This technique offers high sensitivity and selectivity, which is essential for analyzing neurotransmitters and their metabolites in biological samples. nih.gov
The methodology often involves an initial on-line trace enrichment step, such as cation exchange, followed by a separation phase using ion-pair reverse-phase chromatography with an acetonitrile (B52724) gradient elution. nih.gov The electrochemical detector then measures the oxidative current of the electroactive amino acids within the peptide. The oxidative properties of neurotensin and its fragments are influenced by the presence and association of specific amino acids, not just the sum of its electroactive residues like tyrosine. nih.gov
Using this approach, NT(1-6) and other fragments can be baseline resolved within a short time frame, typically around 20 minutes. The limit of detection for these peptides is in the low nanogram range (1 to 5 ng per injection). nih.gov A key advantage of this on-line trace enrichment HPLC-EC assay is the improved specificity, signal-to-noise ratio, and compatibility with biological samples (biomatrix compatibility) compared to non-enrichment HPLC-EC methods. nih.gov
Table 1: HPLC-EC Performance for Neurotensin Fragments
| Parameter | Value | Reference |
|---|---|---|
| Analytes Resolved | NT(1-6), NT(1-8), NT(1-10), NT(1-11), NT(8-13), NT(9-13), NT(1-13) | nih.gov |
| Resolution Time | Within 20 minutes | nih.gov |
| Limit of Detection | 1-5 ng per injection | nih.gov |
| Detection Method | Electrochemical Detection (EC) | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the analysis of peptides. nih.govnih.gov These methods couple the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry for mass determination. scientific.netresearchgate.net
For neurotensin and its fragments, reversed-phase LC is commonly used for separation, followed by electrospray ionization (ESI) to generate charged ions for MS analysis. nih.govnih.govacs.org The mass spectrometer then separates these ions based on their mass-to-charge ratio, allowing for precise molecular weight determination and identification. acs.org In some applications, immunoprecipitation is combined with matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) to detect and quantify neurotensin in tissues, a technique that can also identify various peptide fragments. nih.gov
LC-MS methods have been successfully developed for the determination of endogenous peptides, including neurotensin, in biological fluids like human plasma. scientific.net Optimization of MS parameters such as the fragmentor voltage, nebulizer gas pressure, and capillary voltage is crucial to achieve the best signal intensity. scientific.net Validated LC-MS methods demonstrate high correlation coefficients (R² > 0.99) and low limits of detection, typically in the nanogram per milliliter range. scientific.net
Immunoassays for Neurotensin (1-6) Quantification
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for the quantitative measurement of neurotensin in various biological samples, including tissue homogenates, cell lysates, and other biological fluids. antibodies.comreddotbiotech.com These assays rely on the highly specific binding between an antibody and its antigen (in this case, neurotensin).
The sandwich ELISA technique is a common format. nih.gov In this method, a microplate is pre-coated with a capture antibody specific for neurotensin. antibodies.comnih.gov When the sample is added, any neurotensin present is bound by this immobilized antibody. After washing away unbound substances, a second, biotin-conjugated detection antibody that also recognizes neurotensin is added. This is followed by the addition of an avidin-conjugated horseradish peroxidase (HRP) enzyme. Finally, a substrate solution is introduced, which is converted by the HRP into a colored product. nih.gov The intensity of the color, measured by a microplate reader, is directly proportional to the amount of neurotensin captured in the well. antibodies.com
These ELISA kits provide a sensitive and specific method for quantification, with detection ranges typically falling within the nanogram per milliliter scale. reddotbiotech.com
Table 2: Typical Characteristics of a Neurotensin Receptor ELISA Kit
| Parameter | Typical Value | Reference |
|---|---|---|
| Assay Type | Sandwich ELISA | antibodies.comreddotbiotech.com |
| Sample Types | Tissue homogenates, cell lysates, biological fluids | antibodies.comreddotbiotech.com |
| Detection Range | 0.312-20 ng/mL | reddotbiotech.com |
| Sensitivity | ~0.126 ng/mL | reddotbiotech.com |
| Detection Method | Colorimetric | reddotbiotech.com |
Spectroscopic Characterization of Neurotensin (1-6)
Spectroscopic techniques provide invaluable insights into the molecular structure, conformation, and binding interactions of peptides.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for investigating the structure and dynamics of peptides like neurotensin and its fragments in different environments. mpg.denih.gov Both solution-state and solid-state NMR are used to probe the peptide's conformation at an atomic level. mpg.deox.ac.uk
By using isotopically labeled peptides (e.g., with ¹³C and ¹⁵N), researchers can perform multidimensional NMR experiments to assign the resonances of individual atoms in the peptide backbone and side chains. nih.govox.ac.uk This information is then used to determine the three-dimensional structure and conformational ensemble of the peptide. For instance, ¹⁹F NMR has been employed as a sensitive probe to monitor conformational changes in the neurotensin receptor upon ligand binding. nih.gov NMR studies have been crucial in characterizing the conformational preferences of neurotensin when it is in a frozen aqueous solution, in a lipid model phase, and when bound to its receptor. mpg.de
Vibrational spectroscopies, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provide detailed information about the molecular vibrations within a peptide, which are sensitive to its structure and environment. acs.orgnih.gov These techniques have been used to create extensive spectral tables that allow for rapid and accurate structural determination of neurotensin fragments. acs.orgnih.gov
Surface-Enhanced Raman Scattering (SERS) is a particularly powerful variant that dramatically enhances the Raman signal of molecules adsorbed onto a roughened metal surface, such as silver. acs.orgnih.gov SERS has been used in systematic studies of N-terminal fragments of neurotensin, including NT(1-6). acs.orgnih.gov These studies analyze how the peptide fragments adsorb onto the metal substrate, providing insights into the orientation of the molecule and the specific chemical groups involved in the interaction. For NT(1-6), SERS spectra suggest that it tends to adsorb to a silver surface primarily via the oxygen atom of the deprotonated phenol (B47542) group of a tyrosine residue, with the phenyl ring arranged in an almost horizontal manner relative to the surface. acs.orgnih.gov This type of analysis helps to correlate the structural components of the peptide with its interaction capabilities. acs.org
Computational Chemistry and Molecular Modeling for Structure-Activity Relationship Studies
Computational chemistry and molecular modeling have become indispensable tools for investigating the structure-activity relationships (SAR) of neurotensin (NT) and its fragments, including Neurotensin (1-6). These in silico approaches provide valuable insights into the conformational properties of the peptide and its interactions with receptors, guiding the design of novel analogs with desired biological activities.
Molecular dynamics (MD) simulations are a cornerstone of computational SAR studies. These simulations model the dynamic behavior of peptides and their receptor complexes over time, offering a detailed view of the conformational landscape and intermolecular interactions. For instance, MD simulations have been employed to study the binding of NT analogs to the neurotensin receptor 1 (NTS1), revealing key interactions that govern ligand recognition and receptor activation. acs.orgmdpi.com By simulating the behavior of Neurotensin (1-6) in different environments (e.g., in solution or near a model membrane), researchers can predict its preferred conformations, which is a crucial first step in understanding how it might interact with biological targets.
Docking studies represent another critical computational technique. These methods predict the preferred binding orientation of a ligand to a receptor of known three-dimensional structure. researchgate.net While the primary focus has been on the C-terminal active fragment of neurotensin, the methodologies are directly applicable to Neurotensin (1-6). By docking Neurotensin (1-6) into putative binding sites, researchers can generate hypotheses about its potential interactions and guide site-directed mutagenesis experiments to validate these predictions.
Homology modeling is often used when an experimental structure of the target receptor is unavailable. By using the amino acid sequence of the target receptor, a three-dimensional model can be constructed based on the known structures of related proteins. These models, while less accurate than experimentally determined structures, can still be valuable for initial docking studies and hypothesis generation regarding the binding of ligands like Neurotensin (1-6).
Quantum mechanics (QM) calculations can provide highly accurate information about the electronic structure of molecules, which is important for understanding the nature of non-covalent interactions that are critical for ligand-receptor binding. While computationally intensive, QM methods can be used to parameterize the force fields used in MD simulations, leading to more accurate simulations. They can also be used to study specific interactions, such as hydrogen bonding or cation-pi interactions, between Neurotensin (1-6) and its binding partners in detail.
The integration of these computational approaches allows for a comprehensive investigation of the SAR of Neurotensin (1-6). By combining insights from MD simulations, docking studies, and QM calculations, researchers can build robust models that explain the relationship between the structure of the peptide and its biological activity. This knowledge is instrumental in the rational design of novel peptides with tailored properties for research and therapeutic applications.
Table 1: Computational Methods in Neurotensin (1-6) SAR Studies
| Computational Method | Application in Neurotensin (1-6) SAR | Key Insights Provided |
| Molecular Dynamics (MD) Simulations | Predicting conformational preferences in solution and near membranes. | Dynamic behavior, solvent accessibility, and intramolecular interactions. |
| Molecular Docking | Predicting binding modes to potential receptors or binding partners. | Putative binding poses and key intermolecular interactions. |
| Homology Modeling | Generating 3D models of potential receptors for Neurotensin (1-6). | A structural framework for docking studies when experimental structures are unavailable. |
| Quantum Mechanics (QM) Calculations | Detailed analysis of specific intermolecular interactions. | Accurate description of electronic properties and interaction energies. |
Table 2: Key Research Findings from Computational Studies on Neurotensin and its Analogs
| Research Finding | Computational Method(s) Used | Relevance to Neurotensin (1-6) | Reference |
| Identification of key residues in NTS1 for ligand binding. | Molecular Dynamics and Docking | Provides a basis for hypothesizing potential interaction sites for Neurotensin (1-6). | acs.org |
| Characterization of the conformational changes in NTS1 upon ligand binding. | Molecular Dynamics | Understanding receptor dynamics can inform how Neurotensin (1-6) might modulate receptor function. | nih.govnih.gov |
| Elucidation of the role of specific amino acid substitutions on receptor affinity and selectivity. | Molecular Modeling and Docking | Guides the design of Neurotensin (1-6) analogs with modified binding properties. | acs.org |
| Prediction of the bioactive conformation of neurotensin analogs. | Conformational Analysis and MD | Informs the design of conformationally constrained analogs of Neurotensin (1-6) to enhance activity. | pnas.org |
Physiological and Pathophysiological Relevance of Neurotensin 1 6
Role of Neurotensin (B549771) (1-6) as a Biomarker for Neurotensin System Activity
Full-length neurotensin is subject to rapid degradation by various peptidases, making its direct measurement in plasma challenging and often unrepresentative of its secretion rate. mdpi.com For this reason, clinical and epidemiological studies have largely focused on measuring pro-neurotensin (pro-NT), a stable precursor fragment that is released in equimolar amounts to the active neurotensin peptide. mdpi.commdpi.com Circulating levels of pro-NT are considered a reliable surrogate marker for the chronic activity of the neurotensin system. mdpi.commdpi.com
Neurotensin (1-6) is a direct product of the enzymatic breakdown of full-length neurotensin. While its concentration is mechanistically linked to the release and subsequent metabolism of neurotensin, its own potential for rapid degradation and the lack of standardized assays have limited its use as a systemic biomarker. The focus remains on pro-NT as the most stable and clinically correlated indicator of neurotensin pathway activation. mdpi.comnih.gov
Elevated activity of the neurotensin system, as measured by high circulating levels of pro-NT, has been strongly associated with a range of metabolic and inflammatory disorders. Large-scale human studies have demonstrated that higher plasma pro-NT levels are predictive of obesity, type 2 diabetes, cardiovascular disease, and nonalcoholic fatty liver disease (NAFLD). mdpi.comnih.govnih.gov In patients with NAFLD, serum pro-neurotensin was significantly higher compared to healthy controls and served as a diagnostic biomarker for the condition. nih.govresearchgate.netclinicaterapeutica.it The link is thought to be related to neurotensin's role in promoting intestinal fat absorption. mdpi.commdpi.com
Furthermore, the neurotensin system is implicated in inflammation. biolife-publisher.it Neurotensin can modulate the function of various immune cells and has been linked to inflammatory conditions in the gut and visceral adipose tissue. mdpi.combiolife-publisher.it While the activity of the broader neurotensin system is clearly significant in these states, there is currently a lack of clinical studies that have specifically measured the Neurotensin (1-6) fragment to determine its independent value as a biomarker in metabolic and inflammatory diseases.
Investigative Studies on Direct Biological Functions of Neurotensin (1-6)
Despite being historically viewed as an inactive metabolite, specific investigative studies have explored the direct biological functions of Neurotensin (1-6), revealing distinct activities, particularly in the modulation of neurotransmitter systems, that differ from the full-length peptide and its C-terminal fragments.
The most direct evidence for a biological role of Neurotensin (1-6) comes from studies on the dopaminergic system. Full-length neurotensin is a well-established modulator of dopamine (B1211576) neurotransmission, an interaction critical to its implication in conditions like schizophrenia and Parkinson's disease. nih.govfrontiersin.orgnih.gov Research using cat striatum slices demonstrated that neurotensin fragments have distinct effects on dopamine release. While the C-terminal fragment Neurotensin (8-13) was fully active, enhancing both basal and electrically stimulated dopamine release, Neurotensin (1-6) exhibited a more nuanced role. cymitquimica.com The N-terminal fragment did not affect electrically evoked dopamine release but retained the ability to enhance basal dopamine release. cymitquimica.com This suggests that Neurotensin (1-6) may interact with different receptors or sites than the C-terminal fragment, playing a unique modulatory role in the dopamine system that is independent of neuronal firing. cymitquimica.com
| Compound | Effect on Electrically Evoked Dopamine Release | Effect on Basal Dopamine Release |
|---|---|---|
| Neurotensin (1-13) | Enhancement | Enhancement (at higher concentrations) |
| Neurotensin (8-13) | Enhancement | Enhancement |
| Neurotensin (1-6) | No Enhancement | Enhancement |
The analgesic, or pain-reducing, effects of centrally administered neurotensin are well-documented and are known to be independent of the opioid system. nih.gov Extensive research has shown that these antinociceptive effects are mediated primarily by the NTS1 and NTS2 receptors. nih.govfrontiersin.org Structure-activity studies have consistently demonstrated that the C-terminal region of neurotensin is required for this activity. In a study examining the ability of neurotensin and its fragments to provide cytoprotection against stress-induced gastric ulcers, a centrally-mediated effect, the N-terminal fragment Neurotensin (1-6) was found to be "completely ineffective". nih.gov In contrast, the full-length peptide and other analogues were active. nih.gov This provides strong evidence that Neurotensin (1-6) does not engage the pathways responsible for the primary, centrally-mediated analgesic functions of the parent peptide.
Assessment of Immunomodulatory and Inflammatory Responses
There is a substantial body of evidence implicating the full-length Neurotensin peptide in the modulation of immune and inflammatory responses. For instance, NT has been shown to have both pro- and anti-inflammatory effects depending on the context. oup.com It can activate mast cells, leading to the release of inflammatory mediators, and is involved in the pathophysiology of intestinal inflammation. oup.com
However, there is a notable absence of scientific literature specifically examining the immunomodulatory or inflammatory effects of the Neurotensin (1-6) fragment. The established understanding is that the interaction with immune cells and the modulation of inflammatory pathways are functions of the C-terminal end of Neurotensin binding to its receptors. Therefore, Neurotensin (1-6) is not considered to be a significant contributor to these processes.
Research into Effects on Cell Proliferation and Angiogenesis
The full-length Neurotensin peptide, acting through its high-affinity receptor NTSR1, has been identified as a growth factor for a variety of normal and cancerous cells. proteopedia.orgaacrjournals.org Activation of NTSR1 can stimulate oncogenic pathways, leading to increased cell proliferation, survival, migration, and invasion in several types of cancer, including those of the colon, pancreas, and prostate. aacrjournals.orgnih.gov Furthermore, the Neurotensin signaling axis has been implicated in promoting angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. aacrjournals.org
In contrast, dedicated research on the specific effects of Neurotensin (1-6) on cell proliferation and angiogenesis is not available in the current scientific literature. The proliferative and angiogenic effects of Neurotensin are attributed to the signaling cascades initiated by the binding of the C-terminal fragment to NTSR1. As Neurotensin (1-6) does not effectively bind to this receptor, it is not believed to possess these activities.
Neurotensin (1-6) in the Context of Specific Disease Models
The role of the Neurotensin system has been investigated in numerous disease models, with findings almost exclusively linked to the full-length peptide or its C-terminal active fragment.
The close anatomical and functional relationship between Neurotensin and dopamine systems in the brain has led to extensive research into its role in conditions like schizophrenia and Parkinson's disease. nih.govrjeid.com Alterations in Neurotensin levels and receptor expression have been observed in these disorders. nih.gov Additionally, the neurotensinergic system is implicated in stress-related disorders, including anxiety and depression. rjeid.com These neurological and psychiatric connections are all understood to be mediated by the interaction of the C-terminal portion of Neurotensin with its receptors in the brain. nih.gov There is no scientific evidence to suggest that the Neurotensin (1-6) fragment is involved in the pathophysiology of these disorders.
In the gastrointestinal tract, Neurotensin acts as a local hormone, influencing secretion, motility, and cell growth. nih.gov Its role in inflammatory conditions like colitis and in the progression of digestive cancers is well-documented. aacrjournals.org The expression of Neurotensin and its receptors is often upregulated in gastrointestinal tumors, where it promotes cancer cell growth. aacrjournals.orgnih.gov
While there is a lack of data on Neurotensin (1-6) specifically, some limited research has suggested potential roles for larger N-terminal fragments in the gastrointestinal system. One study demonstrated that the N-terminal fragments Neurotensin (1-8) and Neurotensin (1-11) could stimulate exocrine pancreas secretion in an in vivo model, hinting at a possible hormonal function for these larger metabolites. nih.gov However, this finding has not been extended to Neurotensin (1-6), nor has it been linked to gastrointestinal malignancies.
Recent research has linked the Neurotensin system to metabolic regulation. Higher levels of pro-neurotensin, a stable precursor to Neurotensin, have been associated with an increased risk of developing obesity, metabolic syndrome, and type 2 diabetes. researchgate.net The proposed mechanisms involve Neurotensin's role in promoting the absorption of dietary fats. researchgate.net
There is currently no research to indicate that the Neurotensin (1-6) fragment has any role in the development or progression of metabolic syndrome or diabetes mellitus. The metabolic effects associated with the Neurotensin system are believed to be initiated by the full-length peptide released from the gut.
Summary of Research Findings on Neurotensin Fragments
The table below summarizes the general understanding of the biological activity of Neurotensin fragments based on available scientific literature.
| Fragment | Receptor Binding (NTSR1/NTSR2) | Primary Biological Role |
| Neurotensin (1-13) | Yes | Active neuropeptide and hormone |
| Neurotensin (8-13) | Yes | Biologically active C-terminal fragment responsible for receptor-mediated effects |
| Neurotensin (1-6) | No | Generally considered an inactive metabolite with no significant biological role in classical NT signaling |
| Neurotensin (1-8) / (1-11) | No | Limited evidence for specific hormonal effects (e.g., on pancreatic secretion), potentially via unknown receptors |
Advanced Research Models and Methodological Approaches for Neurotensin 1 6 Studies
In Vitro Cellular Systems for Fragment Activity Assessment
In vitro cellular systems provide a controlled environment to assess the direct effects of peptide fragments like NT(1-6) on cellular function, primarily focusing on receptor binding and subsequent signaling cascades.
Primary cell cultures, derived directly from animal tissues, offer high physiological relevance as they closely mimic the in vivo state of cells. youtube.com Neuronal cultures from specific brain regions like the mesencephalon are particularly valuable for studying neuropeptides. nih.gov Research on primary cultures of embryonic rat mesencephalic cells has demonstrated that these neurons express high-affinity NT binding sites. nih.gov However, competition binding assays on these cells showed that N-terminal fragments such as NT(1-10) were ineffective at displacing radiolabeled full-length neurotensin (B549771), indicating a lack of affinity for the high-affinity receptor site. nih.gov This suggests that the shorter NT(1-6) fragment would similarly exhibit no significant binding or activity in this native system.
Immortalized cell lines, which can proliferate indefinitely, offer consistency and scalability for high-throughput screening. creative-biolabs.comnih.gov These cell lines can be of neuronal origin (e.g., neuroblastoma lines) or non-neuronal lines that endogenously express relevant signaling machinery. nih.gov While convenient, they may differ phenotypically from their primary counterparts and harbor genetic alterations from the immortalization process. mdpi.com To assess NT(1-6) activity, these cells would be used to measure endpoints like second messenger mobilization (e.g., calcium flux) or reporter gene activation, comparing any response to that elicited by the full-length NT peptide or the active fragment NT(8-13).
| Model Type | Description | Advantages for NT(1-6) Studies | Limitations |
|---|---|---|---|
| Primary Cell Cultures | Cells freshly isolated from living tissue (e.g., embryonic mouse brain neurons). researchgate.net | - High physiological relevance.
| - Limited lifespan and proliferation.
|
| Immortalized Cell Lines | Cells modified to proliferate indefinitely in culture (e.g., neuroblastoma cell lines). creative-biolabs.com | - Unlimited supply and high homogeneity.
| - May not accurately reflect in vivo cell physiology.
|
To overcome the limitations of variable or low receptor expression in native cell lines, researchers utilize recombinant cell systems. These are typically stable cell lines, such as Chinese Hamster Ovary (CHO), Human Embryonic Kidney 293 (HEK293), or U2OS cells, that have been genetically engineered to express a specific neurotensin receptor subtype (e.g., NTSR1 or NTSR2). cells-online.comcriver.com
These systems are the gold standard for pharmacological characterization. They allow for precise measurement of the binding affinity of ligands like NT(1-6) to a specific receptor subtype in isolation. acs.org Furthermore, by coupling receptor expression to a downstream signaling pathway (e.g., G-protein activation leading to calcium release), these cells can determine the functional activity of a fragment—whether it acts as an agonist, antagonist, or has no effect. cells-online.com For example, a U2OS cell line stably expressing NTSR1 can be used in high-throughput screens to monitor for changes in intracellular calcium upon application of a compound. cells-online.com Such a system would be ideal for definitively confirming the expected lack of activity of NT(1-6) at the NTSR1.
| Cell Line | Receptor(s) Expressed | Typical Assays | Application for NT(1-6) |
|---|---|---|---|
| CHO-K1 | Human NTSR1 or NTSR2 | Radioligand binding assays, G-protein signaling (BRET). acs.org | Determine binding affinity and functional activity at specific receptor subtypes. |
| U2OS | Human NTSR1 | Calcium mobilization assays. cells-online.com | High-throughput screening for agonist/antagonist activity. |
| HEK293 | Human NTSR1 or NTSR2 | Binding assays, second messenger assays. | Characterize fragment pharmacology on human receptors. |
In Vivo Animal Models for Systemic and Localized Effects
In vivo models are indispensable for understanding the integrated physiological response to a substance, accounting for metabolism, distribution, and complex neural circuits.
Genetically modified mice provide powerful tools to investigate the necessity of a specific gene product for a biological effect. nih.govcwru.edu For the neurotensin system, several key models exist:
Neurotensin Knockout (NT-/-) Mice: These mice lack the gene for the neurotensin precursor. They are used to study the consequences of a complete absence of endogenous NT and its related peptides.
NTSR1 Knockout (Ntsr1-/-) Mice: Lacking the primary high-affinity neurotensin receptor, these mice are crucial for determining which NT-mediated effects are dependent on NTSR1 signaling. Studies show that effects like hypothermia and altered locomotor activity induced by NT agonists are absent in these mice. frontiersin.org
NTSR2 Knockout (Ntsr2-/-) Mice: These models help to elucidate the specific functions of the lower-affinity NTSR2, which has been implicated in analgesia. nih.gov
NTSR3/Sortilin Knockout Mice: The deletion of this single-transmembrane domain receptor is used to investigate its role in NT signaling and trafficking. nih.gov
These models would be instrumental in studying NT(1-6). If administration of NT(1-6) were to produce a biological effect in wild-type mice, repeating the experiment in the various knockout strains could systematically determine if the effect is mediated by a specific neurotensin receptor or occurs through an alternative, off-target mechanism. nih.gov
| Model | Genetic Modification | Key Phenotype / Use | Relevance for NT(1-6) Studies |
|---|---|---|---|
| NT-/- Mouse | Deletion of the neurotensin/neuromedin N precursor gene. | Absence of endogenous NT; used to study the overall role of the NT system. | Provides a null background to test for effects solely attributable to exogenous NT(1-6). |
| Ntsr1-/- Mouse | Deletion of the NTSR1 gene. researchgate.net | Lacks central and peripheral effects of NT mediated by NTSR1 (e.g., hypothermia). frontiersin.org | To test if any observed effect of NT(1-6) is mediated by the high-affinity NTSR1. |
| Ntsr2-/- Mouse | Deletion of the NTSR2 gene. | Used to dissect the role of NTSR2 in processes like analgesia. nih.gov | To test if any observed effect of NT(1-6) is mediated by NTSR2. |
| NTSR3-/- Mouse | Deletion of the NTSR3/Sortilin gene. | Altered NT and NTSR2 levels in the brain. nih.gov | To investigate potential non-classical roles of NT(1-6) involving NTSR3. |
The study of native peptide fragments in vivo is often hampered by their rapid degradation by peptidases. A common pharmacological approach is to synthesize analogs with modified chemical structures to enhance metabolic stability. nih.gov While most research on neurotensin has focused on creating stable analogs of the active C-terminal fragment, NT(8-13), the same principles can be applied to N-terminal fragments. nih.govnih.govresearcher.life
Methodologically, this involves making specific chemical modifications, such as capping the N-terminus or substituting amino acids, to prevent cleavage by aminopeptidases. nih.gov Research on NT(8-13) has shown that N-terminal modifications can successfully prevent degradation and that in vivo efficacy correlates strongly with peptide stability, sometimes even more so than with receptor binding affinity. nih.govacs.org If a specific biological function were ever hypothesized for NT(1-6), creating stabilized analogs would be a critical step to allow for meaningful in vivo pharmacological studies to confirm that function.
Biophysical Techniques for Fragment-Receptor Complex Characterization
Biophysical techniques are employed to directly measure the molecular interactions between a ligand and its receptor at a quantitative level, providing detailed insight into binding kinetics and structural dynamics. ox.ac.uk
Surface Plasmon Resonance (SPR) is a primary method used for real-time, label-free analysis of binding events. nih.gov In this technique, a purified receptor (like NTSR1) is immobilized on a sensor chip, and the fragment of interest (NT(1-6)) is flowed over the surface. nih.govplos.org SPR detects changes in mass on the sensor surface as the fragment binds and dissociates, providing precise data on association rates (k_on), dissociation rates (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. scispace.com This technique is highly effective for fragment screening. nih.govplos.org
Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution structural information about the fragment-receptor complex in solution. ox.ac.ukresearchgate.net Techniques like Saturation Transfer Difference (STD) NMR can identify which specific parts of a ligand are in close contact with the receptor, confirming a direct binding interaction. researcher.life By observing chemical shift perturbations, NMR can map the binding interface on both the ligand and the receptor. nih.gov This method serves as a powerful orthogonal validation for hits identified in primary screens like SPR. nih.govplos.org
Other techniques, such as hydrogen-deuterium exchange mass spectrometry and stopped-flow fluorescence spectroscopy , can reveal changes in receptor conformation and the kinetic pathway of binding, distinguishing between mechanisms like induced-fit and conformational selection. researchgate.netnih.gov These advanced methods would be instrumental in providing a definitive, molecular-level characterization of the interaction (or lack thereof) between NT(1-6) and neurotensin receptors.
| Technique | Principle | Information Gained | Application for NT(1-6) |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Detects mass changes on a sensor surface upon molecular binding. nih.gov | Binding affinity (K_D), kinetics (k_on, k_off). scispace.com | To quantitatively measure if NT(1-6) binds to purified NTSR1 or NTSR2 and with what affinity. |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei to determine molecular structure and dynamics. researchgate.net | Confirmation of binding, identification of binding interface, structural changes upon binding. nih.govplos.org | To structurally characterize the binding site and confirm a direct interaction if one is detected by SPR. |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures the rate of deuterium (B1214612) exchange to probe solvent accessibility and protein conformation. nih.gov | Receptor conformational dynamics upon ligand binding. | To determine if NT(1-6) binding induces any conformational changes in the receptor. |
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a real-time, label-free optical technique used to measure biomolecular interactions. It provides quantitative data on the kinetics (association and dissociation rates) and affinity of binding between a ligand and an analyte. In the context of neurotensin research, SPR has been employed to study the interaction of neurotensin and its analogues with neurotensin receptors.
A comprehensive search of the scientific literature did not yield specific studies that have utilized Surface Plasmon Resonance to analyze the binding kinetics of the Neurotensin (1-6) fragment to its receptors. Research in this area has concentrated on the C-terminal fragments of neurotensin, such as NT(8-13), which contain the key residues for high-affinity receptor binding. For instance, studies on NT(8-13) and its derivatives have used various biophysical assays, including fluorescence-based techniques, to determine their binding affinities. medchemexpress.comacs.org
While spectroscopic studies have been conducted on N-terminal fragments of neurotensin, including Neurotensin (1-6), these have focused on their interaction with non-biological surfaces like silver substrates to understand their vibrational properties, rather than their receptor binding kinetics. acs.org
| Parameter | Value | Reference |
| Binding Affinity (Kd) of Neurotensin (1-6) via SPR | Not available in the reviewed literature | N/A |
| Association Rate (ka) of Neurotensin (1-6) via SPR | Not available in the reviewed literature | N/A |
| Dissociation Rate (kd) of Neurotensin (1-6) via SPR | Not available in the reviewed literature | N/A |
This table is for illustrative purposes and highlights the absence of specific SPR data for Neurotensin (1-6) in the conducted search.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-Electron Microscopy is a revolutionary structural biology technique that allows for the high-resolution determination of biomolecular structures in their near-native state. In recent years, Cryo-EM has provided unprecedented insights into the architecture of G protein-coupled receptors (GPCRs), including the neurotensin receptor 1 (NTSR1), in complex with their ligands and signaling partners. nih.govnih.govresearchgate.net
Numerous Cryo-EM structures of NTSR1 have been resolved, revealing the binding modes of various agonists and antagonists, and the conformational changes associated with receptor activation and interaction with G proteins and β-arrestins. nih.govbiorxiv.org These studies have consistently shown that the C-terminal portion of neurotensin is crucial for receptor interaction and stabilization of the active state. nih.gov
However, a detailed review of the available Cryo-EM structural data reveals no published structures of the Neurotensin (1-6) fragment in complex with any of its receptors. The focus of structural studies has been on the full-length peptide or C-terminal fragments that are known to be biologically active. nih.gov
| Complex | PDB ID | Resolution (Å) | Reference |
| Neurotensin (1-6) - NTSR1 | Not available | N/A | N/A |
| Inactive NTSR1 - SR48692 | 7UL2 | 2.40 | rcsb.org |
| NTSR1 - Gi complex | 7L0Q / 7L0S | N/A | nih.gov |
| NTSR1 - β-arrestin 1 | Not available | N/A | nih.gov |
This table includes examples of existing NTSR1 structures to illustrate the type of data generated by Cryo-EM and to emphasize the current lack of structural information for the Neurotensin (1-6) fragment.
Future Research Directions and Therapeutic Outlook for Neurotensin 1 6
Elucidating Novel Receptors or Binding Partners Specific to Neurotensin (B549771) (1-6)
While the C-terminal fragment of neurotensin, particularly NT(8-13), is known to be crucial for binding to the high-affinity neurotensin receptor 1 (NTSR1) pnas.orgproteopedia.orgacs.org, the specific receptors or binding partners for the N-terminal fragment NT(1-6) are less well-defined. Future research aims to identify and characterize molecules that interact specifically with NT(1-6). Studies have investigated various neurotensin fragments, including NT(1-6), NT(1-8), and NT(1-11), to understand their interactions acs.org. The identification of novel receptors or binding partners specific to NT(1-6) would be crucial for understanding its distinct physiological roles, if any, and for developing targeted therapeutic strategies. This could involve techniques such as radioligand binding assays, affinity chromatography, and mass spectrometry to isolate and identify proteins that bind selectively to NT(1-6).
Developing Stable Analogues of Neurotensin (1-6) for Research Probes
Peptide-based compounds like neurotensin are often subject to rapid enzymatic degradation in vivo, limiting their bioavailability and therapeutic potential elifesciences.org. Developing stable analogues of NT(1-6) is an important area of future research. Stable analogues are valuable research probes for studying the specific effects and mechanisms of action of NT(1-6) without the confounding effects of degradation. Strategies for developing stable peptide analogues include incorporating unnatural amino acids or modifying the peptide backbone elifesciences.orgnih.gov. For instance, stable C-terminus hexapeptide analogues of neurotensin have been developed by incorporating Lys residues in a reduced peptide bond nih.gov. Similar approaches could be applied to the NT(1-6) sequence to create analogues with improved stability and pharmacokinetic properties, facilitating in vivo studies and potentially leading to the development of therapeutic leads.
Exploring Neurotensin (1-6) as a Diagnostic Marker for Disease Progression
Research has explored the potential of neurotensin and its receptors, particularly NTSR1, as biomarkers for various diseases, including cancer nih.govresearchgate.netoncotarget.comoncotarget.commdpi.com. Elevated levels of neurotensin plasma values have been observed in patients with colonic pathologies nih.gov. NTSR1 expression has been associated with cancer progression and worse prognosis in several cancers researchgate.netoncotarget.comoncotarget.commdpi.complos.org. While much of the focus has been on the full-length neurotensin and NTSR1, the potential of NT(1-6) itself as a diagnostic marker for specific disease states or progression warrants further investigation. Future research could explore whether altered levels of NT(1-6) in biological fluids (e.g., plasma, CSF) are associated with particular diseases or reflect disease severity or progression. This would require developing sensitive and specific assays for NT(1-6).
Potential Therapeutic Applications of Neurotensin (1-6) or its Modulation
The neurotensinergic system is implicated in a wide range of physiological and pathological processes, including pain, thermoregulation, feeding behavior, stress responses, and various neurological and psychiatric disorders, as well as cancer growth nih.govfrontiersin.orgnih.govfrontiersin.orgnih.govbiolife-publisher.itresearchgate.netnih.govrjeid.com. While the therapeutic potential of targeting neurotensin receptors, particularly NTSR1, with agonists or antagonists is being explored for conditions like schizophrenia, addiction, pain, and cancer frontiersin.orgnih.govproteopedia.orgmdpi.comnih.govacs.orgnih.gov, the specific therapeutic applications of NT(1-6) or its modulation are still an area for future research.
Given that NT(1-6) is an N-terminal fragment, its biological activities may differ from those of the full-length peptide or C-terminal fragments. If specific receptors or binding partners for NT(1-6) are identified, this could open avenues for developing therapeutic agents that selectively target these interactions. For example, if NT(1-6) is found to play a specific role in a particular disease pathway, agonists or antagonists targeting its receptor could be developed. Additionally, understanding the enzymes responsible for the cleavage of neurotensin to produce NT(1-6) could lead to the development of enzyme inhibitors as a therapeutic strategy to modulate NT(1-6) levels.
Research into the neurotensinergic system in the context of cancer has shown that NT/NTSR1 signaling promotes tumor growth, survival, migration, and invasion in various cancers researchgate.netoncotarget.comoncotarget.commdpi.complos.orgnih.gov. Targeting NTSR1 with antagonists or other modulators is being investigated as a potential cancer therapy nih.govmdpi.comnih.gov. While the primary focus in cancer has been on NTSR1 and the C-terminal part of NT, future studies could explore if NT(1-6) has any independent role in cancer biology or if modulating its levels could have therapeutic benefits.
Furthermore, the involvement of the neurotensinergic system in stress-related disorders, alcohol use disorders, and glucose homeostasis suggests potential therapeutic targets frontiersin.orgnih.govrjeid.commdpi.com. Future research could investigate if NT(1-6) plays a specific role in these processes and if its modulation could offer therapeutic opportunities.
The development of stable and bioavailable NT(1-6) analogues or small molecules that mimic or block its actions will be crucial for advancing research in this area and exploring its full therapeutic potential.
常见问题
Q. What are the structural characteristics and synthesis protocols for Neurotensin (1-6)?
Neurotensin (1-6) is a six-amino-acid fragment (Pyr-Leu-Tyr-Glu-Asn-Lys) derived from the full-length neurotensin peptide. Its synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Post-synthesis, purification is achieved via reverse-phase HPLC, and identity is confirmed using mass spectrometry (e.g., MALDI-TOF) and amino acid analysis. Critical parameters include protecting group selection for tyrosine (Tyr) and lysine (Lys) residues to avoid side reactions .
Q. How can researchers validate the biological activity of Neurotensin (1-6) in vitro?
Standard assays include:
- Receptor binding assays : Use radiolabeled (e.g., ³H-labeled) Neurotensin (1-6) to quantify binding affinity to neurotensin receptors (NTS1/NTS2) in cell membranes via competitive displacement experiments.
- Calcium imaging : Measure intracellular Ca²⁺ flux in receptor-expressing cells (e.g., HT-29 cells) using fluorescent indicators (e.g., Fluo-4) to confirm receptor activation .
- Functional assays : Assess downstream effects, such as cAMP modulation or ERK phosphorylation, using ELISA or Western blotting .
Q. What are the recommended storage conditions and stability profiles for Neurotensin (1-6)?
Lyophilized Neurotensin (1-6) should be stored at -20°C in airtight, light-protected containers. Reconstituted solutions (in PBS or sterile water) are stable for 1–2 weeks at 4°C. Long-term storage in acidic buffers (pH 3–4) minimizes deamidation of asparagine (Asn) residues. Purity should be rechecked via HPLC after prolonged storage .
Advanced Research Questions
Q. How can conflicting data on Neurotensin (1-6) receptor binding affinities be resolved?
Contradictions often arise from differences in experimental models (e.g., species-specific receptor variants) or assay conditions (e.g., buffer ionic strength, temperature). To address this:
- Standardize protocols : Use identical cell lines (e.g., HEK293-NTS1 stable transfectants) and buffer systems across studies.
- Control for peptide degradation : Include stability tests (e.g., mass spectrometry) to confirm intact peptide during assays.
- Meta-analysis : Compare data using statistical tools (e.g., ANOVA with post hoc tests) to identify outliers and contextualize variability .
Q. What methodological considerations are critical for real-time tracking of Neurotensin (1-6) in live neural circuits?
Fluorescent tagging (e.g., FITC, CY3) enables visualization but may alter bioactivity. Key steps include:
- Tagging strategy : Site-specific conjugation (e.g., at the N-terminus) to minimize interference with receptor-binding regions.
- Bioactivity validation : Compare tagged vs. untagged peptide activity in receptor activation assays .
- Imaging optimization : Use confocal microscopy with controlled laser intensity to reduce photobleaching. For dynamic studies, employ fluorescence resonance energy transfer (FRET) probes to monitor receptor-peptide interactions .
Q. How can researchers design studies to differentiate Neurotensin (1-6)’s role in pain modulation versus psychiatric behaviors?
- Behavioral models : Use conditional knockout mice (e.g., NTS1⁻/⁻ in specific brain regions) paired with assays like the forced swim test (depression) and von Frey filament testing (mechanical allodynia).
- Pharmacological targeting : Administer Neurotensin (1-6) via intracerebroventricular (ICV) injection and compare effects with receptor-specific antagonists (e.g., SR48692 for NTS1).
- Circuit mapping : Combine optogenetics with Neurotensin (1-6) microinjections to map neural pathways in regions like the ventral tegmental area (VTA) or amygdala .
Q. What strategies mitigate off-target effects when using Neurotensin (1-6) in in vivo studies?
- Dose optimization : Perform dose-response curves to identify the minimum effective dose.
- Control peptides : Include scrambled-sequence analogs to distinguish receptor-mediated effects from nonspecific interactions.
- Pharmacokinetic profiling : Use LC-MS/MS to monitor peptide distribution and clearance rates in plasma and tissues .
Methodological Resources and Data Analysis
Q. Which statistical approaches are recommended for analyzing Neurotensin (1-6)’s dose-dependent effects?
- Nonlinear regression : Fit sigmoidal dose-response curves (e.g., using GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- Multivariate analysis : Apply principal component analysis (PCA) to datasets integrating receptor binding, signaling, and behavioral outcomes.
- Power analysis : Predefine sample sizes using tools like G*Power to ensure sufficient statistical power, especially for small-effect phenotypes .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy of Neurotensin (1-6)?
- Barrier penetration studies : Evaluate blood-brain barrier (BBB) permeability using in vitro models (e.g., hCMEC/D3 monolayers) or in vivo microdialysis.
- Metabolite profiling : Identify degradation products in plasma/brain homogenates via HPLC-MS to assess stability.
- Receptor occupancy assays : Use PET imaging with radiolabeled ligands (e.g., ¹⁸F-Neurotensin analogs) to correlate in vivo receptor engagement with functional outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
